N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole intermediate, followed by the introduction of the methoxy group. The final step involves the formation of the piperazine moiety through a condensation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the imine group may produce the corresponding amine derivative.
Scientific Research Applications
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Uniqueness
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its combination of a benzodioxole ring, a methoxy group, and a piperazine moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-19-3-5-20(6-4-19)10-15(21)18-17-9-12-7-13(22-2)16-14(8-12)23-11-24-16/h7-9H,3-6,10-11H2,1-2H3,(H,18,21)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJHGIEBJWVLI-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC3=C(C(=C2)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC3=C(C(=C2)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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